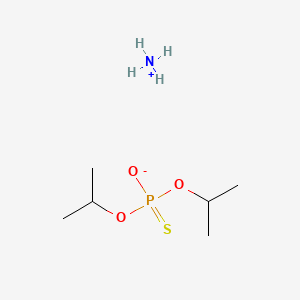

Ammonium diisopropyl thiophosphate

Description

Contextualization of Thiophosphates within Organophosphorus Chemistry

Thiophosphates are organophosphorus compounds where at least one oxygen atom of the phosphate (B84403) moiety is substituted by a sulfur atom. innospk.com This substitution can occur at either the non-bridging (thiono) or bridging (thiolo) positions, leading to a diverse array of structures and chemical properties. The introduction of sulfur imparts unique reactivity and characteristics to these molecules compared to their oxygenated phosphate counterparts.

Organothiophosphates are a prominent group within this class, with general formulas such as (RO)₃₋ₓ(RS)ₓPS. innospk.com The specific compound of focus, Ammonium (B1175870) O,O-diisopropyl thiophosphate, falls into this category.

Significance of Organothiophosphate Compounds in Chemical Synthesis and Materials Science

Organothiophosphate compounds are of considerable importance in both chemical synthesis and the development of new materials. Their utility stems from their unique reactivity and functionality.

In chemical synthesis , organothiophosphates serve as versatile intermediates. For instance, they are crucial in the production of various agrochemicals. A prime example is the use of ammonium O,O-diisopropyl phosphorothioate (B77711) as a key intermediate in the synthesis of the systemic organophosphorus fungicide, Iprobenfos. researchgate.net This fungicide is vital for the protection of rice crops from diseases like rice blast, stem rot, and sheath blight. researchgate.net

The synthesis of ammonium salts of O,O'-dialkyldithiophosphoric acids, which are structurally related to thiophosphates, has been achieved through one-pot methods utilizing white phosphorus, elemental sulfur, alcohols, and amines. researchgate.net These dithiophosphate (B1263838) salts have demonstrated effectiveness as corrosion inhibitors for mild steel. researchgate.net

In the realm of materials science , thiophosphates are being explored for a variety of advanced applications. Layered metal thiophosphates are being investigated as multifunctional van der Waals layered materials, with potential applications in electronics and as ferroic materials. nih.gov Furthermore, thiophosphate-based materials are being researched for their potential use in high-performance lithium-ion batteries. researchgate.net The development of novel poly(dithiophosphate)s through reactions of phosphorus pentasulfide with diols is opening new avenues for polymer synthesis with tunable properties. mdpi.com

Overview of Ammonium O,O-Diisopropyl Thiophosphate's Position in Academic Research

Ammonium O,O-diisopropyl thiophosphate, with the CAS number 29918-57-8, is recognized in academic and chemical literature primarily for its role as a precursor in organic synthesis. researchgate.netnih.gov While extensive academic research specifically focused on this individual compound is not widely documented in publicly available literature, its parent anion, O,O-diisopropyl phosphorothioate, and related thiophosphate structures are subjects of ongoing study.

Research into related compounds, such as the ammonium salt of diisopropyl dithiophosphate, has involved characterization using techniques like single-crystal X-ray diffraction to understand their molecular structure. mdpi.com Studies on the synthesis of various ammonium salts of dialkyldithiophosphoric acids highlight the ongoing interest in developing efficient synthetic routes for this class of compounds. researchgate.net A Russian study from 1986 mentioned the hygienic regulation of ammonium diisopropyl thiophosphate in reservoir water, indicating some level of academic and regulatory interest in its environmental presence. nih.gov

The broader academic interest in thiophosphates is driven by their diverse applications, from their role in antisense therapy, where phosphorothioate linkages are used to modify oligonucleotides, to their potential in creating novel materials with unique electronic and ionic properties. innospk.comnih.gov

Chemical Compound Data

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₈NO₃PS | researchgate.netnih.gov |

| Molecular Weight | 215.25 g/mol | nih.gov |

| IUPAC Name | azanium;oxido-di(propan-2-yloxy)-sulfanylidene-λ⁵-phosphane | nih.gov |

| CAS Number | 29918-57-8 | researchgate.netnih.gov |

| Synonyms | Ammonium O,O-diisopropyl thiophosphate, O,O-Diisopropyl phosphorothioate ammonium salt, Phosphorothioic acid, O,O-diisopropyl ester, ammonium salt, Phosphorothioic acid, O,O-bis(1-methylethyl) ester, ammonium salt | nih.gov |

| Physical Description | Colorless transparent liquid | researchgate.net |

| Vapor Pressure | 0.00754 mmHg at 25°C | researchgate.net |

Properties

CAS No. |

29918-57-8 |

|---|---|

Molecular Formula |

C6H18NO3PS |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

azanium;oxido-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H15O3PS.H3N/c1-5(2)8-10(7,11)9-6(3)4;/h5-6H,1-4H3,(H,7,11);1H3 |

InChI Key |

XEHOSTPBTCWUHR-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=S)([O-])OC(C)C.[NH4+] |

Canonical SMILES |

CC(C)OP(=S)([O-])OC(C)C.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Ammonium O,o Diisopropyl Thiophosphate

Phosphorylation-Based Synthesis Approaches

Phosphorylation-based methods are foundational in organophosphorus chemistry. These strategies involve the creation of a phosphorus(III) or phosphorus(V) intermediate which is subsequently converted to the desired thiophosphate.

Reaction of Phosphorus Pentoxide with Isopropanol (B130326) and Ammonium (B1175870) Hydroxide (B78521)

A classical approach to forming phosphorus-based compounds involves the use of phosphorus pentoxide (P₂O₅) as the phosphorus source. In a general pathway, phosphorus pentoxide can be reacted with ammonia (B1221849) (NH₃) to form an ammonia-phosphorus pentoxide condensate. rsc.orgresearchgate.net This solid intermediate can then be treated with an alcohol or a polyol. researchgate.net For the synthesis of the diisopropyl ester, isopropanol would be the specified alcohol.

The reaction sequence can be described as:

Condensate Formation: Phosphorus pentoxide is reacted with ammonia, often at elevated temperatures, to produce a complex solid condensate. rsc.orgresearchgate.net The precise structure of this condensate can vary, but it serves as an activated phosphorus-nitrogen compound.

Alcoholysis: The ammonia-P₂O₅ adduct is subsequently reacted with an alcohol, such as isopropanol. researchgate.net This step involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center, displacing ammonia and forming a phosphate (B84403) or polyphosphate ester.

Neutralization: The resulting acidic phosphate species would then be neutralized with ammonium hydroxide to yield the final ammonium salt.

It is important to note that this pathway, as described in the literature for producing flame retardant additives, does not include a distinct thiolation step to form the phosphorothioate (B77711). To produce the target compound, a sulfurization step would need to be integrated into the process, for which specific methodologies are not detailed under this particular reaction scheme.

Phosphoramidite-Based Synthesis for Related Phosphorothioate Linkages

Phosphoramidite (B1245037) chemistry is a highly refined and widely adopted method for the controlled, stepwise synthesis of oligonucleotides, including those with phosphorothioate linkages. scientificlabs.co.uknih.gov This methodology can be adapted for the synthesis of smaller molecules and provides a precise way to form the desired O,O-diisopropyl phosphorothioate structure. The core of this approach is the coupling of an alcohol with a phosphoramidite monomer, followed by sulfurization.

The key steps are:

Coupling: An alcohol (in this case, isopropanol) is reacted with a suitable phosphitylating agent, such as a chloro-phosphoramidite, to form a phosphoramidite monomer. Alternatively, a protected alcohol is coupled with a phosphoramidite monomer in the presence of a weak acid activator (e.g., tetrazole). This forms a phosphite (B83602) triester intermediate.

Sulfurization (Thiolation): The P(III) phosphite triester is unstable and susceptible to oxidation. To create the stable phosphorothioate, it is immediately treated with a sulfur-transfer reagent. This step converts the phosphite triester into a P(V) phosphorothioate triester.

Deprotection/Neutralization: Any protecting groups on the phosphate or alcohol moieties are removed, and the resulting O,O-diisopropyl phosphorothioic acid is neutralized with ammonia or ammonium hydroxide to yield the final ammonium salt.

This method offers high efficiency and control, making it a cornerstone of modern organophosphorus synthesis.

Thiolation Reactions

The introduction of sulfur is the defining step in the synthesis of any phosphorothioate. This conversion of a phosphorus(III) intermediate to a phosphorus(V) thiophosphate is accomplished using specific sulfur-transfer reagents.

Introduction of Sulfur via Thiolating Agents in Phosphorylation Processes

Several classes of sulfurizing agents are commonly employed:

Elemental Sulfur (S₈): A basic, inexpensive, and common sulfur source. It is often used in a solution with a base like pyridine. researchgate.net

3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): A highly efficient and fast-acting sulfurizing agent, widely used in automated oligonucleotide synthesis. chemgenes.comglenresearch.comtcichemicals.com It is known for achieving near-quantitative sulfurization in seconds.

Phenylacetyl Disulfide (PADS): A stable, solid reagent that serves as an effective sulfur-transfer agent, particularly in the large-scale synthesis of phosphorothioate oligonucleotides. innospk.combiosynth.comsigmaaldrich.comrsc.org

3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT): Noted for its high stability in solution and its efficacy, especially in the more challenging sulfurization of RNA linkages. chemgenes.comglenresearch.com

Interactive Table: Common Thiolating Agents

| Reagent Name | Chemical Formula | Key Features |

|---|---|---|

| Elemental Sulfur | S₈ | Cost-effective, fundamental reagent. |

| Beaucage Reagent | C₇H₄O₃S₂ | Very fast reaction time, high efficiency (>96%). chemgenes.com |

| Phenylacetyl Disulfide (PADS) | C₁₆H₁₄O₂S₂ | Stable solid, effective for large-scale synthesis. innospk.combiosynth.com |

| DDTT | C₅H₇N₃S₃ | High solution stability, effective for RNA/DNA. glenresearch.com |

One-Pot Reaction Strategies for Thiophosphate Formation

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for phosphorothioates. These strategies involve combining multiple reaction steps in a single reactor without isolating intermediate compounds. fujifilm.com

Examples of one-pot strategies for related phosphorothioates include:

A method using a mixture of diethyl phosphite, an alkyl halide, triethylamine, sulfur, and acidic alumina (B75360), all subjected to microwave irradiation to produce the phosphorothioate. nih.govnih.gov

A catalyst-free synthesis involving the P-S cross-coupling reaction of dialkyl phosphites with thiols. bohrium.com This reaction can proceed with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant to form a disulfide intermediate, which then reacts with the phosphite.

A visible-light-driven, metal-free, four-component reaction of α-diazoesters, cyclic ethers, elemental sulfur, and H-phosphonates has been established for constructing S-alkyl phosphorothioates. rsc.org

These approaches exemplify modern synthetic efforts to make the formation of phosphorothioates more streamlined and environmentally benign.

Direct Synthesis Methods

The term "direct synthesis" can refer to methods that create a target molecule in a single step from basic precursors or those that utilize fundamental starting materials like elemental phosphorus. In the context of O,O-dialkyl phosphorothioates, this often overlaps with one-pot strategies.

One approach that can be considered "direct" involves starting with O,O'-dialkyl thiophosphoric acids and reacting them with alkyl halides in the presence of a base. nih.gov This directly forms the S-alkylated phosphorothioate. For the title compound, one would first need to synthesize O,O-diisopropyl phosphorothioic acid.

More fundamentally, direct methods using elemental white phosphorus (P₄) have been developed to avoid hazardous chlorinated phosphorus precursors. researchgate.net These advanced methods can involve reacting white phosphorus directly with thiols in the presence of a base to generate phosphorothioites (P(SR)₃), which can then be oxidized and hydrolyzed to the desired products. While highly innovative, these methods are part of ongoing research and may not yet be standard industrial practice for this specific compound.

Combination of Diisopropyl Phosphite with an Ammonium Salt and Sulfur

A prevalent and documented method for preparing ammonium dialkyl thiophosphates involves the reaction of a dialkyl phosphite with elemental sulfur and an ammonia source. researchgate.net For the synthesis of Ammonium O,O-diisopropyl thiophosphate, the direct precursor is O,O-diisopropyl phosphite. This P(III) compound reacts with elemental sulfur in the presence of an ammonia source, such as ammonium acetate (B1210297) or ammonium hydrogen carbonate, to yield the desired P(V) thiophosphate product. d-nb.infonih.gov

One established method involves reacting diethyl phosphite—an analogue of diisopropyl phosphite—with sulfur in the presence of ammonium hydrogen carbonate in a solvent mixture, resulting in a quantitative yield of the corresponding ammonium O,O'-diethyl thiophosphate. d-nb.info A similar and efficient one-pot synthesis can be performed under solvent-free conditions using microwave irradiation, where a mixture of the dialkyl phosphite, an alkyl halide, ammonium acetate, and sulfur is treated with acidic alumina. nih.gov These approaches highlight a common strategy where the phosphite is oxidized by sulfur, and the resulting thiophosphoric acid is neutralized in situ by the ammonia source to form the stable ammonium salt.

Catalytic and Mechanistic Aspects in Synthetic Routes

The synthesis of thiophosphates is often influenced by catalysts that can direct the reaction, improve yields, and affect the reaction mechanism.

Role of Catalysts in Thiophosphate Synthesis

Catalysts in thiophosphate synthesis primarily function to facilitate the formation of the thiophosphate anion or to activate the precursors. Basic catalysts, such as triethylamine, are used to deprotonate O,O'-dialkyl thiophosphoric acids, generating the nucleophilic thiophosphate anion which is key for subsequent reactions. d-nb.infobeilstein-journals.org

In some synthetic protocols, solid supports play a catalytic role. For instance, acidic alumina has been employed as a solid support in the one-pot, solvent-free synthesis of phosphorothioates. nih.gov This method utilizes microwave irradiation to drive the reaction between a dialkyl phosphite, an alkyl halide, ammonium acetate, and sulfur, where the alumina surface likely facilitates the interactions between the reactants. nih.gov In related dithiophosphate (B1263838) synthesis, metal oxides like zinc oxide are used to neutralize the dithiophosphoric acid, which can be seen as a final catalytic step to produce the stable metal salt. mdpi.com

Influence of Reaction Conditions on Synthetic Outcomes (e.g., solvent effects, irradiation)

Reaction conditions exert significant control over the synthesis of thiophosphates. The choice of solvent can influence the reactivity of the intermediate species. For example, studies on the ambident O,O'-diethyl thiophosphate anion showed that in various solvents, its reaction with benzyl (B1604629) halides leads exclusively to S-alkylation products. d-nb.info

The use of microwave irradiation represents a significant advancement in controlling reaction outcomes, often leading to higher yields and shorter reaction times under solvent-free conditions. d-nb.infonih.gov This high-energy input can effectively promote reactions that might otherwise be sluggish or require harsh conditions. d-nb.info

Stereochemical Control in Thiophosphate Synthesis

When the two alkyl groups in a thiophosphate are different, or when the phosphorus atom is otherwise asymmetrically substituted, it becomes a chiral center. Controlling the stereochemistry at this P-chiral center is a key challenge in synthetic organophosphorus chemistry. tcu.eduacs.org

Several strategies have been developed to achieve stereochemical control. One effective method involves the resolution of diastereomeric intermediates. For example, a phosphonamide can be prepared by reacting a chlorophosphine with a chiral amine, such as (S)-1-phenylethylamine. The resulting diastereoisomers can be separated by crystallization or chromatography. beilstein-journals.orgnih.gov A subsequent stereospecific reaction, like the Stec reaction, can then convert the separated diastereomer into the desired chiral thiophosphorus acid with a defined configuration at the phosphorus atom. d-nb.infonih.gov Another approach is the use of chiral catalysts, such as specially designed chiral phosphoric acids (CPAs), which can control the formation of the stereogenic phosphorus center during the reaction. nih.gov The use of chiral auxiliaries attached to the phosphorus atom, which are later removed, is also a common strategy to direct the stereochemical outcome of the reaction. rsc.org

Precursor Chemistry and Derivatization Pathways

Ammonium O,O-diisopropyl thiophosphate is not only a final product but also a valuable intermediate, primarily through the reactivity of its anion.

Utilization of Diisopropyl Thiophosphate Anion in Further Syntheses

The O,O-diisopropyl thiophosphate anion is an ambident nucleophile, meaning it has two potential sites of reaction: the sulfur atom and the oxygen atom. This dual reactivity makes it a versatile precursor for further syntheses. d-nb.infobeilstein-journals.org

The reaction outcome is typically governed by the nature of the electrophile, in accordance with Hard and Soft Acid-Base (HSAB) theory. The sulfur atom is a soft nucleophilic center, while the oxygen is a hard nucleophilic center.

S-Alkylation: When reacted with soft electrophiles, such as alkyl halides (e.g., benzyl halides), the thiophosphate anion undergoes exclusive S-alkylation. This provides a direct route to S-alkyl phosphorothioates. d-nb.infobeilstein-journals.org

O-Acylation: In contrast, when the anion is treated with a hard electrophile, such as benzoyl chloride, the reaction occurs at the harder oxygen center, resulting in an O-acylation product. d-nb.info

This predictable, controllable reactivity allows the diisopropyl thiophosphate anion to be used as a key building block in the synthesis of a variety of more complex organophosphorus compounds. beilstein-journals.org

Formation of Thiophosphate Esters via Electrophilic Reactions

The synthesis of thiophosphate esters through electrophilic reactions is a fundamental strategy that leverages the nucleophilic character of the thiophosphate anion. The ambident nature of the O,O-dialkyl thiophosphate anion, possessing both sulfur and oxygen as potential nucleophilic centers, allows for reactions with a variety of electrophiles. The regioselectivity of these reactions (S-alkylation vs. O-alkylation) is influenced by the nature of the electrophile, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory. Soft electrophiles preferentially react at the soft sulfur atom, while hard electrophiles favor reaction at the harder oxygen atom.

A prevalent method for the formation of phosphorothioates involves the reaction of O,O'-dialkyl thiophosphoric acids or their salts with alkylating agents. researchgate.net For instance, P(V)-thiolate anions, generated by treating P(V)-H compounds like dialkyl phosphites with elemental sulfur in the presence of a base, are readily alkylated by soft electrophiles such as alkyl halides. researchgate.net This process typically results in selective S-alkylation to yield the corresponding O,O-dialkyl S-alkyl phosphorothioates.

A microwave-assisted, one-pot synthesis provides an efficient and solvent-free method for this transformation. researchgate.net In this approach, a mixture of a dialkyl phosphite, an alkyl halide, elemental sulfur, and a base like ammonium acetate on a solid support such as acidic alumina produces phosphorothioates in high yields. researchgate.net The use of microwave irradiation can significantly shorten reaction times. researchgate.net

| Alkyl Halide (Electrophile) | Product | Base | Conditions | Yield (%) | Reference |

| Benzyl bromide | O,O-Diethyl S-benzyl phosphorothioate | Ammonium acetate | Alumina, MW, 10 min | 90 | researchgate.net |

| n-Butyl bromide | O,O-Diethyl S-n-butyl phosphorothioate | Ammonium acetate | Alumina, MW, 10 min | 85 | researchgate.net |

| Ethyl bromoacetate | O,O-Diethyl S-ethoxycarbonylmethyl phosphorothioate | Ammonium acetate | Alumina, MW, 12 min | 88 | researchgate.net |

| n-Propyl chloride | O,O-Diethyl S-n-propyl phosphorothioate | Ammonium acetate | Alumina, MW, 15 min | 75 | researchgate.net |

Table 1. Microwave-assisted synthesis of phosphorothioates via electrophilic alkylation. researchgate.net

Another electrophilic activation strategy involves the reaction of a 5'-phosphorothioate nucleotide with an electrophile like 2,4-dinitrochlorobenzene (DNCB). rsc.orgrsc.org This reaction forms a highly reactive electrophilic thioester nucleotide intermediate, which can then be coupled with various phosphate reagents to generate nucleoside oligophosphates. rsc.orgrsc.org This demonstrates the utility of activating the sulfur atom of a phosphorothioate to facilitate further reactions.

Furthermore, the direct coupling of dialkyl phosphites with thiols can be achieved in the presence of an oxidizing agent, which forms a disulfide intermediate. The dialkyl phosphite then acts as a nucleophile, attacking the electrophilic sulfur of the disulfide to yield the phosphorothioate. bohrium.com

Synthetic Strategies for Analogue and Derivative Preparation for Non-Biological Applications

While a significant body of research focuses on thiophosphate analogues for biological applications, synthetic strategies have also been developed to prepare derivatives for various non-biological purposes, such as industrial materials. These strategies often modify the alkyl groups on the oxygen atoms or the substituent on the sulfur atom to tune the compound's physicochemical properties.

One notable non-biological application for which derivatives of dialkyl thiophosphates are synthesized is as corrosion inhibitors. A one-pot synthesis method has been developed to produce ammonium salts of O,O'-dialkyldithiophosphoric acids, which are structurally related to ammonium O,O-diisopropyl thiophosphate. This reaction involves elemental phosphorus, elemental sulfur, an alcohol, and an amine. researchgate.net The resulting dithiophosphate salts have demonstrated high efficacy as inhibitors for the carbon dioxide-mediated corrosion of mild steel. researchgate.net For example, triethylammonium (B8662869) O,O'-diisooctyl dithiophosphoric acid shows significant anticorrosion activity. researchgate.net This synthetic route provides a direct method for creating functionally optimized analogues for industrial use.

| Reactants | Product Type | Application | Reference |

| White phosphorus, sulfur, alcohol, amine | Ammonium salts of O,O'-dialkyldithiophosphoric acids | CO2 Corrosion Inhibitors | researchgate.net |

| Red phosphorus, sulfur, alcohol, amine | Ammonium salts of O,O'-dialkyldithiophosphoric acids | CO2 Corrosion Inhibitors | researchgate.net |

Table 2. Synthesis of dialkyldithiophosphoric acid salts for corrosion inhibition. researchgate.net

The general synthetic methodologies used for creating phosphorothioates can be adapted to produce a wide array of analogues for non-biological evaluations. The microwave-assisted synthesis previously mentioned, which involves the reaction of a dialkyl phosphite, sulfur, and an alkylating agent, is a versatile platform. researchgate.net By varying the dialkyl phosphite (e.g., using di-n-propyl, di-n-butyl, or other dialkyl phosphites) and the alkyl halide, a library of O,O-dialkyl S-alkyl phosphorothioates with diverse properties can be generated. These derivatives could find use as lubricant additives, plasticizers, or flame retardants, although specific research in these areas for ammonium diisopropyl thiophosphate derivatives is not extensively documented in the provided sources.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions Involving the Thiophosphate Moiety

Nucleophilic substitution at the thiophosphoryl center is a key reaction pathway for ammonium (B1175870) diisopropyl thiophosphate and related compounds. These reactions involve the displacement of a leaving group from the phosphorus atom by a nucleophile.

The transfer of the thiophosphoryl group from O,O-diisopropyl phosphorothioate (B77711), the anionic component of ammonium diisopropyl thiophosphate, can proceed through two primary mechanisms: a concerted (SN2-type) pathway or a stepwise (addition-elimination) pathway. sapub.org

In a concerted mechanism , the bond to the incoming nucleophile forms concurrently with the cleavage of the bond to the leaving group, passing through a single pentacoordinate transition state. sapub.org The stereochemistry of this process often results in an inversion of configuration at the phosphorus center.

Conversely, the stepwise mechanism involves the initial formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.org This intermediate subsequently eliminates the leaving group to form the final product. The feasibility of a stepwise versus a concerted mechanism can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.org For instance, reactions of related thiophosphoryl chlorides with anilines have been reported to proceed via a concerted mechanism, while reactions with more basic secondary amines can favor a stepwise process. sapub.org

The specific mechanism for this compound will depend on the reaction conditions and the attacking nucleophile. The presence of the ammonium counter-ion may also influence the reaction by interacting with the negatively charged oxygen of the thiophosphate moiety.

The thiophosphate anion of this compound is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. The course of the reaction with various electrophiles is influenced by the nature of the electrophile and the reaction conditions.

In reactions with "soft" electrophiles, such as alkyl halides, S-alkylation is generally favored. The use of the ammonium salt of a thiophosphate has been shown to direct the reaction towards the formation of the S-alkyl derivative. This reactivity is crucial for the synthesis of various phosphorothioate esters.

Conversely, reaction with "hard" electrophiles, such as acyl chlorides, can lead to O-acylation. For example, the reaction of an acyl chloride with an amine, a reaction analogous to the potential reaction with the ammonium part of the molecule, proceeds via nucleophilic addition-elimination to form an amide. libretexts.orglibretexts.org A similar reaction with the thiophosphate anion would result in the formation of an O-acyl thiophosphate derivative.

The reactivity of this compound with electrophiles allows for the synthesis of a diverse range of derivatives with potential applications in various fields.

Hydrolysis Pathways and Kinetics in Abiotic Environments

The stability of this compound in aqueous environments is governed by its susceptibility to hydrolysis, a process that cleaves the P-O or P-S bonds.

The rate of hydrolysis of thiophosphate esters is significantly influenced by the pH of the environment. Generally, thiophosphate esters exhibit greater stability in acidic to neutral conditions compared to basic conditions. At higher pH, the hydroxide (B78521) ion acts as a potent nucleophile, accelerating the rate of hydrolytic cleavage.

The hydrolysis of this compound results in the formation of smaller, more water-soluble degradation products. The primary products of this process are expected to be diisopropyl phosphate (B84403) and a thiol derivative.

The cleavage of one of the P-O-C ester bonds leads to the formation of diisopropyl phosphate and the corresponding alcohol (isopropanol). Alternatively, cleavage of the P-S bond, though generally less favored under typical environmental conditions, would yield diisopropyl phosphate and a sulfide (B99878) species. Studies on the degradation of related organophosphorus compounds, such as diisopropylfluorophosphate, have identified diisopropylphosphate (B96067) as a major degradation product formed via hydrolysis.

Further degradation of these primary products can occur, eventually leading to the formation of inorganic phosphate and simple organic molecules. The specific nature and distribution of the degradation products will depend on the prevailing environmental conditions, including pH, temperature, and the presence of other reactive species.

Isomerization Phenomena and Pathways

Isomerization represents another potential transformation pathway for thiophosphate esters, involving the migration of an alkyl group. A well-known isomerization for related compounds is the thiono-thiolo rearrangement.

The thiono-thiolo rearrangement involves the conversion of a thiono-thiophosphate (containing a P=S bond and P-O-R linkage) to a thiolo-phosphate (containing a P=O bond and P-S-R linkage). This intramolecular rearrangement is typically thermally or photochemically induced and can also be catalyzed by alkylating agents. For instance, the isomerization of O,O-dialkyl phosphoroamidothioates has been studied, indicating that such rearrangements are feasible within this class of compounds. nih.gov

While specific studies on the isomerization of this compound are not prevalent in the available literature, the potential for a thiono-thiolo rearrangement to form the corresponding S-isopropyl O-isopropyl phosphorothioate isomer under certain conditions cannot be discounted. This rearrangement would significantly alter the chemical and biological properties of the molecule. The study of S-alkyl O,O-dialkyl thiophosphates has shown that rearrangement to α-mercaptophosphonates can be induced by strong bases. sapub.org This highlights the potential for isomerization in the broader family of thiophosphate compounds.

Radical Reaction Mechanisms Associated with Thiophosphates

Thiophosphates can participate in radical reactions, which are important in various applications, including their use as lubricant additives. The mechanism of action for zinc dialkyldithiophosphates (ZDDPs), for example, is believed to involve reactions with peroxy radicals. mdpi.com

The generation of P-centered radicals from thiophosphate derivatives is a key step. These radicals can be formed through the use of radical initiators. For instance, dialkyl phosphonyl radicals can be generated from compounds like diethyl thiophosphate using initiators such as dilauroyl peroxide (DLP). researchgate.net These highly reactive species can then undergo further reactions, such as addition to unsaturated bonds. researchgate.net

Recent research has focused on stereocontrolled P-C bond-forming reactions using P-centered radicals. chemrxiv.org This involves the reaction of P-chiral reagents with radical acceptors like olefins. chemrxiv.org This methodology allows for the synthesis of thiophosphate derivatives that are not easily accessible through traditional two-electron chemistry. chemrxiv.org The scope of these radical reactions is broad, tolerating a variety of functional groups that might be incompatible with organometallic reagents or strong bases. chemrxiv.org

Protonation Effects on Chemical Stability and Reactivity

The protonation state of the thiophosphate moiety significantly impacts its chemical stability and reactivity, particularly in aqueous environments. The pH of the solution dictates whether the thiophosphate exists in its anionic or protonated form, which in turn influences its reaction pathways. wikipedia.org

Under acidic conditions (pH < 1), thiophosphates can undergo acid-catalyzed desulfurization, where the sulfur atom is replaced by an oxygen atom. rsc.org This reaction competes with dethiophosphorylation (hydrolysis of the P-S-C or P-O-C bond). rsc.org For example, in studies of uridine (B1682114) phosphoromonothioates, acid-catalyzed desulfurization was proposed to proceed via a nucleophilic attack of a neighboring hydroxyl group on the phosphorus atom. rsc.org

Conversely, in slightly acidic to neutral conditions (pH 2–5), the primary reaction is often pH-independent dethiophosphorylation. rsc.org As the pH increases above the second acid dissociation constant (pKa2) of the thiophosphate group (pH > 5), the rate of dethiophosphorylation is observed to decrease. rsc.org This retardation is due to the increased stability of the dianionic form of the thiophosphate, which is less susceptible to hydrolysis. rsc.org Studies have shown that thioesters generally exhibit higher stability in acidic environments, while phosphate esters are more stable at basic pH. nih.gov The hydrolysis of thiophosphate esters to yield uridine, for example, is significantly faster (200- to 300-fold) than the hydrolysis of the corresponding phosphate esters, which is attributed to the higher stability of the thiometaphosphate monoanion intermediate compared to the metaphosphate anion. rsc.org

Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. These methods probe the vibrational energy levels of molecules, which are sensitive to the mass of the atoms and the strength of the chemical bonds connecting them.

Infrared (IR) Spectroscopy for P-S and P=S Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For ammonium (B1175870) diisopropyl dithiophosphate (B1263838), the key vibrational modes of interest are those involving the phosphorus-sulfur bonds.

It is important to note that the presence of the ammonium cation (NH₄⁺) would also contribute to the IR spectrum, primarily through N-H stretching and bending vibrations. The N-H stretching vibrations of the ammonium ion typically appear as a broad band in the region of 3300-3030 cm⁻¹, while the N-H bending vibrations are found around 1485-1390 cm⁻¹. The exact positions of the P-S and P=S bands in ammonium diisopropyl dithiophosphate may be influenced by the presence of the ammonium counter-ion through intermolecular interactions.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms.

Specific Raman spectroscopic data for ammonium diisopropyl dithiophosphate could not be located in the surveyed literature. However, based on studies of related compounds like zinc dialkyldithiophosphates (ZDDPs), certain characteristic Raman bands can be anticipated. The symmetric stretching vibration of the P-S bond in ZDDPs is reported to be strong and appears near 540 cm⁻¹. psgraw.com The absence of a strong band around 660 cm⁻¹ in ZDDPs has been interpreted as indicative of a symmetrical coordination of the sulfur atoms. psgraw.com For ammonium diisopropyl dithiophosphate, a strong Raman band corresponding to the symmetric P-S stretch is expected. Additionally, the spectrum would likely feature bands related to the C-H and C-C vibrations of the isopropyl groups. The ammonium ion (NH₄⁺) is also Raman active and would exhibit its characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ³¹P NMR are particularly informative for the structural elucidation of ammonium diisopropyl dithiophosphate. While specific NMR data for the ammonium salt is scarce, data for the parent O,O-diisopropyl dithiophosphoric acid provides valuable insights into the structure of the dithiophosphate anion. rsc.orguni-hamburg.de

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the diisopropyl dithiophosphate anion, two main signals are expected: one for the methine (CH) protons and another for the methyl (CH₃) protons of the isopropyl groups.

In the ¹H NMR spectrum of O,O-diisopropyl dithiophosphoric acid, the methine protons appear as a multiplet around 4.91 ppm, and the methyl protons give a doublet at approximately 1.38 ppm. rsc.orguni-hamburg.de The splitting of the methyl signal into a doublet is due to coupling with the adjacent methine proton. The methine signal is a multiplet due to coupling with the six methyl protons and potentially with the phosphorus atom. The acidic proton of the dithiophosphoric acid appears as a broad signal that can vary in position depending on concentration and solvent. uni-hamburg.de For ammonium diisopropyl dithiophosphate, the ¹H NMR spectrum of the anion is expected to be very similar to that of the acid. The ammonium protons (NH₄⁺) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and temperature.

Table 1: ¹H NMR Spectral Data for the Diisopropyl Dithiophosphate Moiety (Data based on O,O-diisopropyl dithiophosphoric acid)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH- | ~4.91 | Multiplet |

| -CH₃ | ~1.38 | Doublet |

This table presents data for the diisopropyl dithiophosphate anion, derived from studies on the corresponding acid. The presence of the ammonium cation is not expected to significantly alter these chemical shifts.

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³ NMR spectroscopy provides information about the carbon skeleton of a molecule. For the diisopropyl dithiophosphate anion, two distinct signals corresponding to the methine (-CH-) and methyl (-CH₃) carbons of the isopropyl groups are anticipated.

Table 2: ¹³C NMR Spectral Data for the Diisopropyl Dithiophosphate Moiety (Data based on O,O-diisopropyl dithiophosphoric acid)

| Carbon | Chemical Shift (δ, ppm) |

| -CH- | ~73.9 |

| -CH₃ | ~23.5 |

This table presents data for the diisopropyl dithiophosphate anion, derived from studies on the corresponding acid.

Phosphorus (³¹P) NMR Spectroscopy for Phosphorus Environment

For O,O-diisopropyl dithiophosphoric acid, the ³¹P NMR spectrum shows a single resonance at approximately 81.76 ppm. rsc.orguni-hamburg.de This chemical shift is characteristic of a tetracoordinated phosphorus atom in a dithiophosphate environment. The presence of the ammonium cation in ammonium diisopropyl dithiophosphate is not expected to cause a significant shift in the ³¹P NMR signal compared to the free acid, as the electronic environment around the phosphorus atom is largely determined by the directly bonded oxygen and sulfur atoms.

Table 3: ³¹P NMR Spectral Data for the Diisopropyl Dithiophosphate Moiety (Data based on O,O-diisopropyl dithiophosphoric acid)

| Nucleus | Chemical Shift (δ, ppm) |

| ³¹P | ~81.76 |

This table presents data for the diisopropyl dithiophosphate anion, derived from studies on the corresponding acid.

Variable Temperature (VT) NMR Studies

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic properties of molecules in solution. thermofisher.com By recording NMR spectra at different temperatures, researchers can gain insights into conformational changes, molecular interactions, and other dynamic processes. thermofisher.comnih.gov

For a molecule like the diisopropyl thiophosphate anion, which has rotatable bonds (P-O and O-C), different conformations may exist in equilibrium. At room temperature, the rate of conversion between these conformers might be fast on the NMR timescale, resulting in averaged signals and sharp peaks. As the temperature is lowered, this interconversion can slow down, leading to the decoalescence of signals and the appearance of distinct peaks for each conformer. nih.gov This allows for the study of the thermodynamic barriers to rotation.

Furthermore, VT-NMR can be used to study ion pairing and aggregation in solution. The chemical shifts of nuclei, particularly ³¹P, can be sensitive to the interaction between the diisopropyl thiophosphate anion and the ammonium cation. Changes in temperature can affect this association, which would be observable in the NMR spectrum. While specific VT-NMR studies on ammonium diisopropyl thiophosphate are not widely published, the technique is highly relevant for understanding its solution-state dynamics. For instance, VT-¹H and ³¹P NMR have been effectively used to study the stability and melting phenomena of analogous phosphorothioate-containing DNA duplexes, demonstrating the utility of this method for probing molecular dynamics and stability. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing ionic or polar compounds like this compound. rsc.org It allows intact ions to be transferred from solution to the gas phase for mass analysis.

For this compound (C₆H₁₈NO₃PS), with a molecular weight of approximately 215.25 g/mol , ESI-MS analysis would be expected to show characteristic ions. nih.gov In negative ion mode, the most prominent peak would correspond to the diisopropyl thiophosphate anion, [C₆H₁₄O₃PS]⁻, at an m/z of approximately 197.05. In positive ion mode, the ammonium cation [NH₄]⁺ would be observed at m/z 18.03, and depending on the conditions, a protonated molecular ion [M+H]⁺ might also be detected.

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected parent ion. For the [C₆H₁₄O₃PS]⁻ anion, fragmentation would likely involve the neutral loss of propene (C₃H₆, 42.08 Da) from one of the isopropyl groups, a common fragmentation pathway for such structures. nih.gov Systematic studies on related N-diisopropyloxyphosphoryl (DIPP) derivatives show that rearrangements and expulsion of the phosphoryl group are key fragmentation pathways, providing a model for predicting the behavior of the thiophosphate analogue. nih.gov

Table 1: Expected Ions in ESI-MS of this compound

| Ion | Formula | Approximate m/z (Da) | Ionization Mode |

|---|---|---|---|

| Diisopropyl thiophosphate anion | [C₆H₁₄O₃PS]⁻ | 197.05 | Negative |

| Ammonium cation | [NH₄]⁺ | 18.03 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to its salt-like, non-volatile nature, this compound cannot be analyzed directly by GC-MS. The analysis would necessitate a derivatization step to convert the anionic component into a more volatile species.

The phosphorus atom in O,O-diisopropyl phosphorothioate (B77711) is a stereocenter, meaning the anion exists as a pair of enantiomers (R and S isomers). GC-MS, when coupled with a chiral stationary phase column, is a primary method for separating and analyzing such isomers. While specific GC-MS methods for the isomer analysis of this compound are not detailed in readily available literature, the general approach would involve derivatization followed by separation on a chiral column to resolve the enantiomers. The mass spectrometer would then serve as a detector, providing mass spectra to confirm the identity of the eluting isomers. This approach is crucial in fields where stereoisomeric purity is important. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. oxcryo.comrsc.org

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

For a definitive solid-state structure, a single crystal of this compound would be analyzed using single-crystal X-ray diffraction. This technique would precisely map the atomic coordinates of both the ammonium cation and the diisopropyl thiophosphate anion. oxcryo.com The resulting structural data would confirm the molecular geometry, including the tetrahedral arrangement around the phosphorus atom and the conformations of the isopropyl groups.

Crucially, it would also reveal the details of the crystal packing, including the hydrogen bonding interactions between the N-H protons of the ammonium cation and the oxygen and/or sulfur atoms of the thiophosphate anion. These interactions are fundamental to the stability of the crystal lattice.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometric purity. thermofisher.com

For this compound, with the molecular formula C₆H₁₈NO₃PS, the theoretical elemental composition can be calculated. nih.gov An experimental analysis would involve combusting a small, precise amount of the sample and quantifying the resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentages of C, H, N, and S. The phosphorus content is typically determined by other methods, such as inductively coupled plasma (ICP) spectroscopy. The results are expected to match the theoretical values within a narrow margin of error (typically ±0.4%), thereby confirming the empirical formula and purity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 33.47% |

| Hydrogen | H | 1.01 | 8.43% |

| Nitrogen | N | 14.01 | 6.51% |

| Oxygen | O | 16.00 | 22.30% |

| Phosphorus | P | 30.97 | 14.39% |

| Sulfur | S | 32.06 | 14.90% |

| Total | | 215.25 | 100.00% |

Despite a thorough search of available scientific literature, no specific experimental data regarding the thermal analysis (Differential Thermal Analysis - DTA, Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC) of this compound could be located.

The performed searches for "this compound thermal analysis," "Differential Thermal Analysis of this compound," "Thermogravimetric Analysis of this compound," and "Differential Scanning Calorimetry of this compound" did not yield any dedicated studies or datasets for this particular compound.

While general information on the thermal decomposition of related compounds, such as ammonium polyphosphate and other organophosphate salts, is available, this information is not suitable for generating a scientifically accurate and specific article on this compound as per the user's request. The thermal behavior of a chemical compound is highly specific to its unique molecular structure. Therefore, extrapolating data from related but distinct compounds would be scientifically unsound and would not meet the requirements for a detailed and accurate analysis.

Consequently, the requested article, with its specific focus on the DTA, TGA, and DSC analysis of this compound, including data tables and detailed research findings, cannot be generated at this time due to the absence of the necessary source material in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on Ammonium (B1175870) diisopropyl thiophosphate are not available.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of Ammonium diisopropyl thiophosphate have been found in the scientific literature. Such studies would typically provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and physical properties.

Ab Initio Molecular Dynamics Simulations

There is no evidence of ab initio molecular dynamics simulations having been performed for this compound. These simulations would offer a powerful tool to explore the compound's dynamic behavior and reaction pathways at a highly accurate theoretical level.

Molecular Modeling and Interaction Studies

Molecular modeling is a key tool for investigating how molecules interact with each other and their environment. For this compound, these specific computational explorations are absent from the literature.

Theoretical Exploration of Intermolecular and Intramolecular Interactions

A detailed theoretical exploration of the intermolecular and intramolecular interactions of this compound is not available. Such studies would be invaluable for understanding its bulk properties, such as its state of matter and solubility, by examining forces like hydrogen bonding and van der Waals interactions.

Conformation Analysis and Conformational Landscapes

There are no published conformational analyses or studies on the conformational landscapes of this compound. This type of analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule, which significantly influences its biological and chemical activity.

Spectroscopic Parameter Prediction and Validation

The prediction of spectroscopic parameters through computational methods, and their subsequent validation against experimental data, is a common practice in chemical research. However, for this compound, no such studies have been reported. These investigations would typically involve calculating spectroscopic signatures (e.g., NMR, IR, Raman) to aid in the identification and characterization of the compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating the transition state (TS) structures that connect reactants to products. For this compound, a key reaction of interest is hydrolysis, which involves the cleavage of a P-O or P-S bond.

Theoretical studies on the hydrolysis of similar phosphate (B84403) esters, such as phosphoroimidazolides, have utilized computational models to characterize the transition state. nih.govnih.gov Such a study on diisopropyl thiophosphate would involve calculating the energy profile for the nucleophilic attack of a water molecule on the phosphorus center. The geometry of the transition state, including the lengths of the forming and breaking bonds, would reveal whether the mechanism is more associative or dissociative in nature. nih.gov The calculated activation energy barrier would provide an estimate of the reaction rate. Isomerization reactions, such as the thione-thiol rearrangement (P=S to P-S-), could be investigated in a similar manner.

The reaction of this compound with radicals, such as the hydroxyl radical (•OH) in atmospheric or advanced oxidation processes, can be modeled using computational methods. researchgate.net DFT calculations can be used to determine the activation barriers and reaction rate constants for radical addition and hydrogen abstraction pathways. researchgate.net

Thermochemical Property Calculations

Computational chemistry provides a means to calculate the thermochemical properties of molecules, such as their enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These properties are crucial for understanding the stability and reactivity of a compound. Recent studies have explored the thermodynamic destabilization of modified nucleotides to enhance RNA interference activity. acs.orgacs.org

For this compound, these properties would be calculated using high-level ab initio methods or composite methods (like G3 or G4 theory) for greater accuracy. The calculations typically start with a geometry optimization and frequency calculation at a lower level of theory, from which the thermal corrections are obtained.

Table 3: Hypothetical Calculated Thermochemical Properties

| Property | Hypothetical Value |

| Enthalpy of Formation (ΔHf°) | (Calculated value in kJ/mol) |

| Standard Entropy (S°) | (Calculated value in J/mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | (Calculated value in kJ/mol) |

Note: Actual values would require specific high-level computational calculations.

Bonding Characteristics and Electronic Structure Analysis

An understanding of the bonding and electronic structure of this compound is fundamental to explaining its properties and reactivity. Computational methods offer a variety of tools to analyze the electron distribution and the nature of the chemical bonds.

Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. These analyses provide information on atomic charges, bond orders, and the nature of the orbitals involved in bonding. For instance, an NBO analysis would quantify the delocalization of electron density from the oxygen and sulfur lone pairs into the antibonding orbitals of adjacent bonds, providing insight into the relative strengths of the P-O and P=S bonds. The analysis of the electrostatic potential mapped onto the electron density surface would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Advanced Chemical Applications and Material Science Relevance

Role as Synthetic Intermediates in Organophosphorus Chemistry

Ammonium (B1175870) diisopropyl dithiophosphate (B1263838) serves as a crucial building block in the synthesis of more complex organophosphorus molecules. Its utility as a precursor is particularly evident in the preparation of various dithiophosphate derivatives.

The primary role of ammonium diisopropyl dithiophosphate as a synthetic intermediate is to act as a readily available source of the diisopropyl dithiophosphate anion, [(i-C₃H₇O)₂PS₂]⁻. This anion is a key component for creating a variety of organophosphorus compounds, most notably metal dithiophosphate complexes which are themselves a class of thiophosphate esters. The ammonium salt is often preferred in synthesis due to its stability and ease of handling compared to the free dithiophosphoric acid.

The synthesis typically involves a salt metathesis reaction, where the ammonium cation is exchanged for a metal ion. This straightforward reaction allows for the formation of a wide array of metal-containing thiophosphate esters. For instance, reacting ammonium diethyldithiophosphate (a close analog to the diisopropyl variant) with a metal salt like nickel(II) chloride results in the formation of the corresponding nickel dithiophosphate complex and ammonium chloride. This method is broadly applicable for preparing numerous dithiophosphate complexes with varied metal centers.

Table 1: Examples of Organophosphorus Compounds Derived from Dithiophosphate Salts

| Precursor | Reactant | Resulting Compound Type | General Reaction | Reference |

|---|---|---|---|---|

| Ammonium O,O'-diethyl dithiophosphate | NiCl₂·(H₂O)₆ | Metal Dithiophosphate Ester | Salt Metathesis | |

| O,O'-diethyl dithiophosphoric acid | CrCl₃(H₂O)₆ | Metal Dithiophosphate Ester | Acid-Base Reaction | |

| Ammonium dialkyl dithiophosphate | Metal Salts | Metal Dithiophosphate Complexes | Salt Metathesis |

Coordination Chemistry and Metal Complexation

The diisopropyl dithiophosphate anion, derived from its ammonium salt, is a highly effective ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions is a cornerstone of its utility.

The diisopropyl dithiophosphate ligand is classified as a soft base according to the Hard and Soft Acids and Bases (HSAB) theory, making it particularly effective at coordinating with soft or borderline Lewis acid metal cations. The two sulfur donor atoms allow it to act as a bidentate chelating agent, forming a stable four-membered ring with the metal center. This chelation effect enhances the stability of the resulting metal complex.

These properties are leveraged in the field of hydrometallurgy for the solvent extraction of heavy metals. Dithiophosphinic acids, a related class of compounds, show great hydrolytic stability, which is advantageous for metal extraction from acidic solutions. The substitution of oxygen with sulfur atoms in organophosphorus extractants, as in dithiophosphates, enhances their affinity for softer metals, improving extraction efficiency for ions like cadmium, mercury, and lead. For example, sodium diethyl dithiophosphate has demonstrated a 93.1% extraction yield for cadmium.

Metal complexes of diisopropyl dithiophosphate are typically synthesized through salt metathesis reactions using the ammonium salt or by reacting the corresponding acid with metal oxides, chlorides, or acetates. These reactions are versatile and yield a wide variety of complexes with transition metals. The resulting charge-neutral complexes are often soluble in organic solvents.

Characterization of these complexes is achieved through various analytical techniques. X-ray diffraction is used to determine the precise molecular structure and coordination geometry of the complexes in their crystalline state. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P and ¹³C NMR) are employed to elucidate the structure and bonding within the complexes. For example, ³¹P NMR spectroscopy is particularly useful for confirming the coordination of the dithiophosphate ligand to the metal center, often showing a downfield shift in the signal compared to the free ligand.

Table 2: Characteristics of Selected Metal Dithiophosphate Complexes

| Metal Ion | Example Complex Formula | Coordination Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Platinum(II) | [Pt{S₂P(O-iso-C₃H₇)₂}₂] | Square Planar | X-ray Diffraction, ³¹P CP/MAS NMR | |

| Thallium(I) | [Tl{S₂P(O-iso-C₃H₇)₂}]n | Polymeric Chain | X-ray Diffraction, ¹³C & ³¹P CP/MAS NMR | |

| Nickel(II) | Ni(S₂P(OC₂H₅)₂)₂ | Square Planar | UV-Vis, FTIR, NMR | |

| Cobalt(II) | Co(II) complex with diisopropylthiourea | 4-Coordinate | FTIR, UV-Vis, Magnetic Susceptibility | |

| Palladium(II) | [Pd(allyl)(2)]Cl | Planar | X-ray Crystallography, ³¹P{¹H} NMR |

Tribological Applications (e.g., Lubricant Additives)

Dialkyl dithiophosphates (DDPs), including the ammonium salt of diisopropyl dithiophosphate, are widely utilized as anti-wear and friction-reducing additives in lubricating oils for automotive and industrial applications.

The effectiveness of DDPs as anti-wear additives stems from their ability to decompose under the high pressure and temperature conditions at the contact points between moving metal surfaces. This decomposition leads to the formation of a protective tribochemical film on the surfaces. This film, often just nanometers thick, acts as a sacrificial barrier that prevents direct metal-to-metal contact, thereby reducing wear and friction.

The formation of this tribofilm is a complex mechanochemical process. Studies show that a combination of applied shear stress and temperature drives the chemical reactions that lead to film growth. The process begins with the decomposition of the DDP, which initially forms iron sulfate (B86663) on steel surfaces. This is quickly reduced to iron sulfide (B99878) before forming phosphate (B84403) layers. These layers initially consist of short-chain iron phosphates, which then evolve into longer-chain organic phosphates as rubbing continues. This glassy phosphate-based film is crucial for wear protection. Interestingly, ashless DDPs, like the ammonium salt, have been found to form thicker tribofilms compared to their metal-containing counterparts like Zinc Dialkyl Dithiophosphate (ZDDP), and

Synergistic Effects with Other Additives

The performance of lubricant additives is often enhanced through synergistic interactions, where the combined effect of two or more additives is greater than the sum of their individual effects. Dithiophosphates, including ammonium diisopropyl dithiophosphate, are known to exhibit such synergies, particularly with other antiwear and antioxidant additives in lubricant formulations.

Research has shown significant synergistic effects between zinc dialkyldithiophosphate (ZDDP), a related and widely studied compound, and other additives like ionic liquids (ILs). jst.go.jpnih.gov For instance, the combination of a phosphonium-alkylphosphate IL with ZDDP in a base oil was found to reduce the steady-state friction coefficient by approximately 30% and the wear volume by over 70% compared to using either additive alone. advancedsciencenews.com This enhanced performance is attributed to the formation of unique tribofilms with distinct compositions and mechanical properties. nih.gov The synergy is believed to arise from an anion exchange between the IL and ZDDP, leading to the formation of new, highly surface-active compounds. nih.govadvancedsciencenews.com

Furthermore, studies on the interaction of various antiwear additives have demonstrated that combining sulfur-containing compounds with phosphorus-containing additives can lead to optimal abrasion resistance. tandfonline.com For example, a synergistic effect is observed between certain sulfurized additives and tricresyl phosphate (TCP) at specific ratios. tandfonline.com Investigations into ashless dithiophosphate derivatives have also noted synergistic antiwear action when combined with other sulfur-containing compounds like methylene-bis-dibutyldithiocarbamate. epa.gov This synergy allows for effective wear protection with lower concentrations of phosphorus and sulfur, which is beneficial for creating more environmentally friendly lubricants. tandfonline.comepa.gov

The table below summarizes findings on the synergistic effects of ZDDP, a compound closely related to ammonium diisopropyl dithiophosphate, with other lubricant additives.

| Additive Combination | Observed Effect | Reference(s) |

| Zinc Dialkyldithiophosphate (ZDDP) + Phosphonium-Alkylphosphate Ionic Liquid | Significant reduction in friction and wear; formation of distinct tribofilms. | nih.govadvancedsciencenews.com |

| Zinc Dialkyldithiophosphate (ZDDP) + Ionic Liquids (general) | Lower friction and wear compared to ZDDP alone due to synergistic tribofilm formation. | jst.go.jp |

| Zinc Dialkyldithiophosphate (ZDDP) + Ni Nanoparticles | Enhanced anti-wear performance due to the formation of a protective film. | researchgate.net |

| Tricresyl Phosphate (TCP) + Sulfur-based Additives | Synergistic anti-wear effect at optimal ratios. | tandfonline.com |

Flame Retardancy Mechanisms of Phosphorus-Containing Compounds (General Class)

Phosphorus-containing compounds are widely utilized as effective halogen-free flame retardants in a variety of polymeric materials. nih.govbohrium.com Their mechanism of action is complex and can occur in both the condensed (solid) phase and the gas phase, with the specific pathway depending on the chemical structure of the phosphorus compound and the polymer it is incorporated into. nih.govepa.govmdpi.com

Condensed-Phase Mechanism:

In the condensed phase, the primary action of phosphorus flame retardants is to promote the formation of a protective char layer on the material's surface. flameretardants-online.comfrontiersin.orgfrontiersin.org During combustion, the phosphorus compound thermally decomposes to produce phosphoric acid or related species. flameretardants-online.comalfa-chemistry.com This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable, carbonaceous char. frontiersin.orgfrontiersin.org This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. frontiersin.org

It limits the diffusion of oxygen to the polymer surface. alfa-chemistry.com

It prevents the escape of flammable volatile products generated by pyrolysis. frontiersin.org

Gas-Phase Mechanism:

The gas-phase mechanism involves the interruption of the combustion cycle. flameretardants-online.comfrontiersin.org For this to occur, the phosphorus flame retardant or its decomposition products must be volatile enough to be released into the flame. nih.gov In the high-temperature environment of the flame, these phosphorus-containing species, such as PO• radicals, are generated. alfa-chemistry.commdpi.com These radicals are highly reactive and act as scavengers, trapping the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction. mdpi.comruicoglobal.com By quenching these key radicals, the flame chemistry is inhibited, and the flame is suppressed. ruicoglobal.com

Many phosphorus-based flame retardants exhibit a combination of both condensed- and gas-phase activities, making them highly versatile and efficient. nih.govmdpi.com

| Mechanism | Phase | Description | Key Intermediates/Products |

| Char Formation | Condensed | The flame retardant decomposes to form phosphoric acid, which catalyzes the dehydration and carbonization of the polymer into a protective char layer. | Phosphoric acid, polyphosphoric acid, carbonaceous char. flameretardants-online.comfrontiersin.orgalfa-chemistry.com |

| Flame Inhibition | Gas | Volatile phosphorus compounds decompose in the flame to produce phosphorus-containing radicals that trap H• and OH• radicals, interrupting the combustion chain reaction. | PO•, HPO•, PO2•. alfa-chemistry.commdpi.comruicoglobal.com |

Development of Functionalized Derivatives for Material Science (General Class)

The versatility of phosphorus chemistry allows for the creation of a vast array of functionalized derivatives for applications in material science. researchgate.netresearchgate.net By chemically modifying the structure of organophosphorus compounds, materials with tailored properties for electronics, catalysis, and biomedical applications can be developed. researchgate.netthermofisher.com

Phosphonates and Phosphinates:

Phosphonic acids and their derivatives (phosphonates) are increasingly used to modify surfaces and synthesize new nanomaterials. rsc.org They can form self-assembled monolayers on various inorganic substrates, controlling the surface and interface properties of hybrid materials. rsc.org This has led to their use in the development of organic electronic devices, biosensors, and supported catalysts. rsc.org Metal phosphonates, which are hybrid inorganic-organic materials, have shown promise in gas storage, ion exchange, and as proton conductors in fuel cells. mdpi.comresearchgate.net Porous metal phosphonates are being explored for applications in heterogeneous catalysis and molecular separations. uantwerpen.be

Polyphosphazenes and Polyphosphoesters:

Polymers with a phosphorus-nitrogen (polyphosphazenes) or phosphorus-oxygen (polyphosphoesters) backbone are another important class of functional materials. nih.govmdpi.com The properties of these polymers can be readily tuned by attaching different organic side groups to the phosphorus atoms in the main chain. umich.edu This allows for the synthesis of polymers with specific functionalities, such as water solubility, cross-linking capabilities, or the ability to bind to biological molecules. umich.edunih.gov These functionalized polymers are being investigated for a range of therapeutic applications, including drug delivery systems. nih.govmdpi.com

Phosphole-Based Materials:

Phospholes, which are phosphorus-containing five-membered aromatic rings, are building blocks for π-conjugated materials with unique electronic and optical properties. researchgate.netresearchgate.net The ability to easily modify the phosphorus atom in the phosphole ring allows for fine-tuning of the material's properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The development of synthetic methods to create these functionalized phosphorus compounds is an active area of research. lsu.edursc.orgfrontiersin.org Techniques like olefin metathesis and click chemistry are being employed to synthesize complex macromolecular structures with a high degree of control. mdpi.com

| Derivative Class | Key Features | Potential Applications in Material Science |

| Phosphonates/Phosphinates | Strong binding to inorganic surfaces; formation of stable hybrid materials. | Surface modification, organic electronics, biosensors, catalysis, corrosion inhibition. rsc.orgmdpi.com |

| Polyphosphazenes/Polyphosphoesters | Tunable properties via side-group modification; biocompatibility and degradability. | Drug delivery, tissue engineering, flame retardant materials. mdpi.comumich.eduresearchgate.net |

| Phosphole-Based Materials | Unique π-conjugated electronic structures; tunable optoelectronic properties. | Organic light-emitting diodes (OLEDs), organic solar cells, sensors. researchgate.netresearchgate.net |

Analytical Chemistry Methodologies for Detection and Quantification Non Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating ammonium (B1175870) diisopropyl dithiophosphate (B1263838) from complex matrices prior to its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the sample's nature and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of ammonium diisopropyl dithiophosphate. Given the compound's ionic and thermally labile nature, HPLC is often preferred over GC. The method's adaptability allows for the analysis of the dithiophosphate anion after separation from its ammonium counter-ion.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the diisopropyl dithiophosphate moiety and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation from other components in the sample matrix. The pH of the mobile phase can also be adjusted to ensure the analyte is in a suitable ionic form for retention and separation.

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Typical Wavelength (UV) | 220-230 nm |

Detailed research findings have demonstrated the successful application of HPLC for the quantification of dithiophosphates in mining process waters. These methods often employ a C18 column with a gradient elution profile to effectively separate various dialkyl dithiophosphates.

Gas Chromatography (GC) is another powerful separation technique that can be utilized for the analysis of dithiophosphate compounds. However, due to the low volatility and potential thermal degradation of the ammonium salt of diisopropyl dithiophosphate, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. This process involves converting the dithiophosphoric acid or its salt into an ester, for example, by methylation or silylation.

Once derivatized, the resulting compound can be readily analyzed by GC. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is often selected for this purpose. The choice of detector is crucial, with flame photometric detectors (FPD) or mass spectrometers (MS) being particularly well-suited for the selective and sensitive detection of phosphorus- and sulfur-containing compounds.

| Parameter | Condition |

| Derivatization Agent | Diazomethane (for methylation) or BSTFA (for silylation) |

| Column Type | Non-polar (e.g., DB-5) or medium-polarity |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometry (MS) |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are widely used as detection techniques following chromatographic separation. They offer the sensitivity and selectivity required for accurate quantification.

UV-Visible spectrophotometry is a commonly employed detection method coupled with HPLC for the quantification of ammonium diisopropyl dithiophosphate. The diisopropyl dithiophosphate ion exhibits characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. The analysis is typically performed by monitoring the absorbance at a specific wavelength, usually around 220-230 nm, where the analyte shows maximum absorbance.

The concentration of the analyte is determined by comparing its absorbance to that of a series of calibration standards of known concentrations, following the Beer-Lambert law. This method is valued for its simplicity, cost-effectiveness, and robustness in routine analysis.

While ammonium diisopropyl dithiophosphate itself is not fluorescent, fluorescence spectroscopy can be employed for its highly sensitive detection following a derivatization step. This involves reacting the dithiophosphate with a fluorescent labeling agent, a compound that imparts fluorescence to the analyte.

This derivatization enhances the selectivity and significantly lowers the detection limits compared to UV-Visible spectrophotometry. The resulting fluorescent derivative can be detected with high sensitivity using a fluorescence detector following HPLC separation. The excitation and emission wavelengths are specific to the fluorophore used in the derivatization process.

Mass Spectrometry for Trace Analysis and Product Identification

Mass Spectrometry (MS) is an exceptionally powerful analytical technique for both the quantification and structural elucidation of ammonium diisopropyl dithiophosphate. When coupled with a chromatographic separation method like HPLC or GC, it provides a high degree of selectivity and sensitivity, making it ideal for trace analysis.

In the context of HPLC-MS, electrospray ionization (ESI) is a common ionization technique used for the analysis of ionic compounds like diisopropyl dithiophosphate. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of the diisopropyl dithiophosphate anion. For GC-MS analysis, electron ionization (EI) is typically used on the derivatized analyte, yielding a characteristic fragmentation pattern that serves as a fingerprint for its identification.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for structural confirmation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a wealth of structural information and allows for highly reliable identification and quantification, even in complex matrices.

| Technique | Ionization Method | Key Application |

| HPLC-MS | Electrospray Ionization (ESI) | Quantification and identification of the ionic form |

| GC-MS | Electron Ionization (EI) | Identification of derivatized analyte via fragmentation patterns |

| Tandem MS (MS/MS) | Various | Structural elucidation and highly selective quantification |

Development of Specific Analytical Protocols for Controlled Chemical Environments